Product packaging for Isobutyldimethoxymethylsilane(Cat. No.:CAS No. 18293-82-8)

Isobutyldimethoxymethylsilane

Cat. No.: B096940
CAS No.: 18293-82-8
M. Wt: 162.3 g/mol
InChI Key: JUESRADRPFMUCL-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry

Isobutyldimethoxymethylsilane is a specific type of organosilane, a class of chemical compounds that form a bridge between organic and inorganic chemistry. researchgate.netzmsilane.com These compounds are characterized by having at least one stable silicon-carbon (Si-C) bond. zmsilane.comnumberanalytics.com Organosilanes, in general, are known for their versatility and are used to create a wide array of materials with unique and desirable properties. zmsilane.com

The structure of this compound includes an isobutyl group and two methoxy (B1213986) groups attached to a central silicon atom. It is the presence of both the organic isobutyl group and the hydrolyzable methoxy groups that gives this compound its hybrid nature. researchgate.net The silicon-carbon bond provides a stable backbone, while the silicon-methoxy bonds offer reactive sites for hydrolysis and condensation reactions. researchgate.net This dual functionality is a hallmark of many organosilanes and is the basis for their use as coupling agents, adhesion promoters, and crosslinking agents in a variety of applications. researchgate.net

The broader field of organosilicon chemistry, which encompasses organosilanes, has seen significant advancements and is crucial in the development of new materials and technologies. zmsilane.comresearchgate.net These compounds are integral to the production of silicones, which are valued for their stability and resistance to extreme conditions. zmsilane.com The synthesis of organosilanes with specific functional groups allows for the tailoring of material properties to meet the demands of diverse industries, including electronics, construction, and medicine. zmsilane.com

Significance of Alkoxysilanes in Advanced Materials Science

Alkoxysilanes, a subgroup of organosilanes that includes this compound, are of particular importance in the field of advanced materials science. sinosil.comdakenchem.com Their defining feature is the presence of one or more alkoxy groups (an organic group containing an oxygen atom bonded to an alkyl group) attached to the silicon atom. sinosil.com These alkoxy groups are susceptible to hydrolysis, a chemical reaction with water, which leads to the formation of silanol (B1196071) groups (Si-OH). sinosil.comsinosil.com These silanol groups can then undergo condensation reactions with each other or with other reactive groups on a substrate, forming stable siloxane (Si-O-Si) bonds. sinosil.comsinosil.com

This ability to form robust networks is the foundation of their utility in materials science. dakenchem.com Alkoxysilanes are widely used as coupling agents to enhance the adhesion between organic polymers and inorganic materials, such as fillers and reinforcements. dakenchem.comscribd.com This improved adhesion leads to composite materials with superior mechanical properties and durability. sinosil.comsinosil.com In the realm of coatings, alkoxysilanes are used to improve adhesion to substrates, resulting in more resilient and long-lasting protective layers. dakenchem.comsinosil.com They also play a role in surface modification, where they can be used to impart desired properties like water repellency or to functionalize surfaces for specific applications. nih.govresearchgate.net

The versatility of alkoxysilanes extends to their use in the synthesis of high-performance polymers and as precursors for the production of silica (B1680970) and other ceramic materials through sol-gel processes. researchgate.net Their ability to create strong, durable bonds at the interface between different materials makes them indispensable in the development of advanced composites, adhesives, and coatings. sinosil.comdakenchem.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on this compound primarily focuses on its application as an external donor in Ziegler-Natta catalysis for polypropylene (B1209903) polymerization. google.comorgsi.comsinosil.comsinosil.comsinosil.compowerchemical.netpalmetto-industries.commdpi.com Ziegler-Natta catalysts are used to produce stereoregular polymers, and external donors like this compound are added to the catalyst system to control the stereochemistry of the resulting polymer. libretexts.orgwikipedia.orgminia.edu.egpressbooks.pub Specifically, it is used to increase the isotacticity of polypropylene, which refers to the specific spatial arrangement of the methyl groups along the polymer chain. orgsi.comsinosil.comsinosil.comsinosil.compowerchemical.net This increased isotacticity leads to a more crystalline and rigid polymer with a higher melting point and improved mechanical properties. libretexts.org

Research has shown that the use of this compound as an external donor can lead to a broader processing window for the resulting polypropylene resin, making it easier to process in applications such as the manufacturing of oriented polypropylene (OPP) films. google.com The ratio of the silane (B1218182) to the titanium component in the catalyst system is a key factor in controlling the properties of the final polymer. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18O2Si B096940 Isobutyldimethoxymethylsilane CAS No. 18293-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-methyl-(2-methylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUESRADRPFMUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60939660
Record name Dimethoxy(methyl)(2-methylpropyl)silane
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Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18293-82-8
Record name Dimethoxymethyl(2-methylpropyl)silane
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Record name Isobutyldimethoxymethylsilane
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Record name Dimethoxy(methyl)(2-methylpropyl)silane
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Record name Isobutyldimethoxymethylsilane
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Ii. Synthetic Methodologies and Chemical Transformations of Isobutyldimethoxymethylsilane

Established Synthetic Pathways for Isobutyldimethoxymethylsilane

The industrial production of alkylalkoxysilanes predominantly relies on the hydrosilylation reaction, a versatile method for forming silicon-carbon bonds. pageplace.demdpi.com This process involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon double bond. For this compound, the established synthetic pathway is the hydrosilylation of isobutylene (B52900) with methyldimethoxysilane (B100820).

Another established, though less common for industrial scale, is the use of Grignard reagents. This would involve the reaction of an isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) with a corresponding chlorosilane, such as methyldimethoxychlorosilane. oup.com

The selection of precursors is fundamental to a successful synthesis. In the primary hydrosilylation route for this compound, the key reactants are methyldimethoxysilane (H-Si(CH₃)(OCH₃)₂) and isobutylene (CH₂=C(CH₃)₂).

Optimization of reaction conditions is critical to maximize yield and selectivity while minimizing side reactions. Platinum-based catalysts, particularly Karstedt's catalyst, are widely used due to their high activity and selectivity. mdpi.com The reaction is typically carried out under controlled temperature and pressure to maintain the isobutylene in the liquid phase and ensure efficient reaction kinetics.

Table 1: Typical Precursors and Reaction Conditions for the Hydrosilylation Synthesis of this compound

ParameterDescriptionTypical Values
Silicon Precursor The source of the Si-H group.Methyldimethoxysilane
Alkene Precursor The unsaturated hydrocarbon.Isobutylene
Catalyst Promotes the addition of the Si-H bond.Platinum complexes (e.g., Karstedt's catalyst)
Solvent Optional, can be used to facilitate the reaction.Often run neat, or with a non-reactive solvent like toluene.
Temperature Influences reaction rate and selectivity.60 - 120 °C rsc.org
Pressure Maintains reactants in the desired phase.Sufficient to keep isobutylene in the liquid phase.

Understanding the reaction mechanism is key to controlling the synthesis process. The platinum-catalyzed hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism, first proposed in the 1960s. pageplace.demdpi.com

The Chalk-Harrod mechanism involves several key steps:

Oxidative Addition: The hydrosilane (methyldimethoxysilane) undergoes oxidative addition to the platinum(0) catalyst center, forming a platinum(II) hydride complex. mdpi.com

Olefin Coordination: The alkene (isobutylene) coordinates to the platinum(II) complex.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This step is regioselective. For isobutylene, the insertion typically occurs to place the silicon atom at the terminal carbon, yielding the desired isobutyl group (an anti-Markovnikov addition).

Reductive Elimination: The final product, this compound, is released from the platinum center through reductive elimination, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle. mdpi.com

While the Chalk-Harrod mechanism is widely accepted, alternative pathways, such as the "modified Chalk-Harrod mechanism" or pathways involving colloidal platinum nanoparticles, have also been proposed under certain conditions. mdpi.comchimia.ch

Development of Novel Approaches in Organosilane Synthesis Applicable to this compound

Research in organosilicon chemistry continues to produce innovative synthetic methods that offer advantages in terms of sustainability, efficiency, and functional group tolerance. dtic.mildtic.mil These novel approaches could be applied to the synthesis of this compound.

Recent advances include:

Earth-Abundant Metal Catalysis: Iron and cobalt complexes are being explored as sustainable alternatives to precious metal catalysts like platinum. rsc.orgresearchgate.net Iron-catalyzed hydrosilylation, for instance, has been demonstrated for various alkynes and could be adapted for alkenes like isobutylene. rsc.org

Photocatalysis: Visible-light-driven photoredox catalysis represents a green chemistry approach, using light energy to drive the synthesis of organosilanes. sioc-journal.cn This method can facilitate silyl (B83357) radical-mediated hydrosilylation under mild conditions. rsc.org

Advanced Silylating Reagents: The development of novel reagents like silylboronates and solid silylzinc reagents provides new pathways for forming Si-C bonds. rsc.orgrameshrasappan.com Silylboronates can serve as silyl radical precursors, while silylzinc reagents offer a direct and economical route that avoids the use of pyrophoric silyllithium intermediates. rsc.orgrameshrasappan.com

Table 2: Novel Synthetic Approaches Applicable to Organosilanes

ApproachCatalyst/ReagentKey AdvantagePotential Application to this compound
Earth-Abundant Metal Catalysis Iron or Cobalt Complexes rsc.orgresearchgate.netLow cost, sustainable alternative to platinum.Direct hydrosilylation of isobutylene with methyldimethoxysilane.
Visible-Light Photocatalysis Photoredox Catalysts (e.g., 4CzIPN) rsc.orgMild reaction conditions, uses light energy.Radical-based hydrosilylation of isobutylene.
Silylboronate Chemistry PhMe₂Si–Bpin with initiator rsc.orgGeneration of silyl radicals for C-Si bond formation.Silylation of an isobutyl precursor.
Silylzinc Reagents Solid Me₃SiZnI rameshrasappan.comAvoids pyrophoric reagents, high functional group tolerance.Reaction with an isobutyl halide to form the Si-C bond.

Derivatization and Advanced Functionalization Strategies for this compound

The chemical utility of this compound stems largely from the reactivity of the two methoxy (B1213986) groups attached to the silicon atom. The isobutyl group is generally considered non-reactive under typical conditions.

The primary functionalization strategy involves the hydrolysis and condensation of the methoxysilane (B1618054) moiety. researchgate.netscribd.com

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form silanol (B1196071) groups (-OH). This reaction releases methanol (B129727) as a byproduct. scribd.com Si-OCH₃ + H₂O → Si-OH + CH₃OH

Condensation: The newly formed, reactive silanol groups can then condense with other silanols to form stable siloxane bonds (Si-O-Si). researchgate.net This process can lead to the formation of dimers, oligomers, or extended polysiloxane networks. Si-OH + HO-Si → Si-O-Si + H₂O

This reactivity is the basis for the use of such silanes as coupling agents and for surface modification, where they can bond to hydroxyl groups on the surface of inorganic materials like glass or minerals. scribd.comscribd.com

The term "derivatization" can also refer to the chemical modification of a molecule to make it more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS). youtube.comnih.gov In this context, while this compound is already volatile, other organosilanes containing less volatile functional groups (like hydroxyl or carboxyl groups) are often treated with silylating agents (a process also called silylation) to increase their volatility. youtube.comnih.gov

Iii. Advanced Analytical and Spectroscopic Characterization of Isobutyldimethoxymethylsilane and Its Derivatives

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating and quantifying the components of a mixture. For organosilanes like isobutyldimethoxymethylsilane, both gas and liquid chromatography techniques are utilized.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds such as organosilanes. fishersci.co.uk The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. thermofisher.com For organosilanes, the choice of the stationary phase is critical to achieve optimal separation.

Key GC Parameters for Organosilane Analysis:

ParameterTypical ConditionsRationale
Column Capillary columns with non-polar or mid-polar stationary phases (e.g., polysiloxane-based)Provides good resolution and thermal stability for silane (B1218182) compounds.
Injector Temperature 250°CEnsures rapid and complete vaporization of the silane sample. researchgate.net
Oven Temperature Program Initial temperature of 50°C, ramped to 250°CA temperature gradient allows for the separation of compounds with a wide range of boiling points. researchgate.netyoutube.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID offers high sensitivity for organic compounds, while MS provides structural information for peak identification. nih.gov
Carrier Gas Helium or HydrogenInert gases that facilitate the movement of analytes through the column. thermofisher.com

When coupled with a mass spectrometer (GC-MS), GC becomes an even more powerful tool for identifying unknown components in a sample. The mass spectrometer provides mass-to-charge ratio data of the eluting compounds, which can be compared against spectral libraries for positive identification. youtube.com This is particularly useful for analyzing the products of silane reactions or for identifying impurities. researchgate.netnih.gov For instance, GC-MS can be used to monitor the synthesis of organosilanes and to identify any isomeric byproducts. nih.gov Challenges in GC analysis of organosilanes can include potential on-column reactions or degradation, which can be mitigated by using deactivated columns and optimizing temperature programs.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including less volatile or thermally sensitive organosilanes that are not amenable to GC analysis. infinitalab.com In HPLC, the separation is achieved by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. sielc.com

For silane-containing systems, reversed-phase HPLC is a commonly employed mode. sielc.comsielc.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Typical HPLC Conditions for Silane Analysis:

ParameterTypical ConditionsRationale
Column C18 or other alkyl-bonded silica (B1680970) columnsProvides a non-polar stationary phase for effective separation of organosilanes.
Mobile Phase Acetonitrile/water or Methanol (B129727)/water gradientsAllows for the elution of compounds with varying polarities. sielc.com
Detector UV Detector, Refractive Index (RI) Detector, or Mass Spectrometer (MS)UV detection is suitable for silanes with chromophores. RI detection is a universal but less sensitive option. MS provides the highest selectivity and structural information.

HPLC is particularly useful for analyzing polysulfide silanes and for determining the distribution of different sulfur chain lengths. infinitalab.com The development of HPLC methods for silanes often involves careful selection of the mobile phase composition and gradient to achieve the desired separation. For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.comsielc.com

Spectroscopic Investigations for Structural Elucidation and Bonding Analysis

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and functional groups present in this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. aiinmr.com It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si.

¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule. For this compound, one would expect to see distinct signals for the isobutyl and methoxy (B1213986) protons.

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

²⁹Si NMR: This is a particularly powerful tool for studying organosilanes, as it directly probes the silicon atom. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. pascal-man.com For instance, the hydrolysis of alkoxysilanes and subsequent condensation reactions can be effectively monitored using ²⁹Si NMR, as it can differentiate between silanol (B1196071) monomers and various condensed silicate (B1173343) structures. aiinmr.com Despite its utility, ²⁹Si NMR can be challenging due to the low natural abundance (4.7%) and long relaxation times of the ²⁹Si isotope. researchgate.net

Typical ²⁹Si NMR Chemical Shift Ranges for Organosilanes:

Silicon EnvironmentTypical Chemical Shift Range (ppm)
Silanes (SiH₄)-165 to -90
Alkylsilanes-30 to +10
Alkoxysilanes-70 to -40
Siloxanes (R₂SiO)-25 to 0

Data compiled from various sources.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for identifying the presence of key groups in organosilanes. utwente.nl

Key FT-IR Absorptions for Organosilanes:

Functional GroupWavenumber (cm⁻¹)
Si-O-C1190 - 1000
Si-CH₃1260, 800
Si-O-Si1130 - 1000
O-H (from hydrolysis)3700 - 3200

Data compiled from various sources. nih.gov

Raman Spectroscopy: This technique is complementary to FT-IR and measures the inelastic scattering of light. zu.edu.pk Raman spectroscopy is particularly useful for studying symmetric vibrations and Si-Si bonds, which are often weak or inactive in the IR spectrum. It can be employed to study the molecular organization and intermolecular binding in silane films. acs.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. lucideon.com It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. acs.org

In the context of this compound, MS can confirm the molecular weight and provide insights into its structure. The fragmentation pattern observed in the mass spectrum is often characteristic of the compound and can be used for identification. aip.org

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. lcms.cz This is particularly valuable for confirming the identity of a newly synthesized compound or for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique often used in conjunction with MS to analyze organosilane oligomers and monitor their formation over time. scispace.comrsc.org Time-of-flight (TOF) analyzers are frequently paired with MS to provide high-resolution data. mdpi.com

Thermogravimetric Analysis (TGA) for Decomposition and Grafting Quantification

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. openaccessjournals.comtorontech.com It is an invaluable tool for assessing the thermal stability of this compound-modified materials and for quantifying the amount of silane successfully grafted onto a substrate surface. celignis.commdpi.com

The principle of TGA involves heating a small sample on a precision balance within a furnace. openaccessjournals.cometamu.edu As the temperature increases, the material may decompose, releasing volatile products and causing a corresponding decrease in mass. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of thermal events. tainstruments.com

Decomposition Analysis:

For materials treated with this compound, TGA can determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability. mdpi.com The decomposition profile can reveal a multi-step process, often corresponding to the loss of different components, such as adsorbed water at lower temperatures, followed by the decomposition of the silane's organic isobutyl and methoxy groups at higher temperatures, and finally the degradation of the substrate itself.

Grafting Quantification:

TGA is widely used to estimate the grafting density of silanes on various substrates. researchgate.net By comparing the thermogram of the unmodified substrate with that of the silane-modified material, the mass loss attributed specifically to the decomposition of the grafted silane can be isolated. This mass loss, typically occurring in a temperature range between 200°C and 600°C for organosilanes, is used to calculate the amount of silane present on the surface. itb.ac.id The calculation assumes that the weight loss in this specific range for the modified substrate, after accounting for any loss from the bare substrate in the same range, is due entirely to the organic components of the covalently bonded silane. researchgate.netuel.ac.uk

SampleTemperature Range (°C)Weight Loss (%)Calculated Grafting Density (molecules/nm²)
Unmodified SiO₂ Substrate150 - 6001.5N/A
This compound Modified SiO₂150 - 6004.82.1

Table 1: Representative TGA data for an unmodified silica (SiO₂) substrate and a substrate modified with this compound. The grafting density is calculated from the net weight loss attributed to the silane.

Surface-Sensitive Analytical Techniques for Interfacial Characterization of this compound Modified Systems

Since the modification of substrates with this compound is an interfacial phenomenon, techniques that probe the top few nanometers of the surface are essential for a thorough characterization. ri.se These methods confirm the presence of the silane, evaluate the quality of the resulting film, and provide insight into the nature of the silane-substrate bond.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier technique for quantifying the elemental composition and determining the chemical states of atoms within the top 5-10 nanometers of a surface. eag.comcicbiomagune.es For a surface treated with this compound, XPS can confirm the success of the grafting process by detecting the presence of silicon (Si), oxygen (O), and carbon (C) in concentrations different from the untreated substrate. tescan-analytics.com High-resolution scans of the Si 2p, O 1s, and C 1s peaks provide information on chemical bonding, allowing for the identification of Si-O-Si (siloxane) and Si-O-Substrate linkages, which are indicative of covalent attachment and film formation. diva-portal.orgresearchgate.net

Element (Orbital)Characteristic Binding Energy (eV)Corresponding Chemical State
Si 2p~102.5 - 103.5Si-O-Substrate / Si-O-Si
O 1s~532.8Si-O-Si / Si-O-C
O 1s~531.5O-Substrate (e.g., metal oxide)
C 1s~284.8C-C / C-H (adventitious carbon)
C 1s~286.5C-O (from methoxy groups)

Table 2: Typical XPS binding energies for elements in chemical states relevant to an this compound-modified surface. Exact values can shift based on the specific substrate and bonding environment. researchgate.netresearchgate.net

Contact Angle Goniometry: This technique measures the angle a liquid droplet makes with a solid surface, providing a quantitative measure of surface wettability. nanoscience.comaalto.fi The isobutyl group of the silane is nonpolar, so its presence on a surface is expected to decrease the surface energy and increase hydrophobicity. By measuring the static contact angle of a polar liquid like water, one can assess the effectiveness of the surface modification. researchgate.net A significant increase in the water contact angle after treatment is a strong indicator of the formation of a uniform, low-energy silane layer. nanoscience.compolymtl.ca

SubstrateWater Contact Angle (°) Before TreatmentWater Contact Angle (°) After Treatment
Glass Slide25°95°
Aluminum70°105°
Silicon Wafer35°98°

Table 3: Representative water contact angle measurements on various substrates before and after modification with this compound, demonstrating the increase in hydrophobicity.

Scanning Probe and Electron Microscopy (AFM & SEM): Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are imaging techniques used to characterize surface topography and morphology. researchgate.netrockymountainlabs.com SEM provides high-resolution images of the surface, which can reveal the uniformity and integrity of the silane coating, as well as identify any defects or uncoated areas. rockymountainlabs.comsemilab.com AFM provides three-dimensional surface maps at the nanoscale, allowing for the quantitative measurement of surface roughness parameters (e.g., average roughness, Ra). oxinst.comazom.com A change in surface roughness after silanization can provide information about the nature and uniformity of the grafted layer. researchgate.net

SampleAverage Roughness (Ra, nm)
Polished Silicon Wafer (Unmodified)0.2
Polished Silicon Wafer (Modified)0.4

Table 4: Example of surface roughness data obtained from AFM analysis, showing a slight increase in roughness after modification with this compound, which can be indicative of a uniform molecular layer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that analyzes the outermost monolayer of a sample. It provides detailed molecular information by detecting ionic fragments ejected from the surface. In the context of silane-modified systems, ToF-SIMS can offer direct evidence of a covalent bond between the silane and a metal substrate by identifying characteristic molecular fragments, such as Si-O-Metal ions. diva-portal.orgphi.com

Iv. Mechanistic Studies and Reaction Kinetics of Isobutyldimethoxymethylsilane

Hydrolysis and Condensation Mechanisms of Alkoxysilanes in Sol-Gel Processes

The sol-gel process transforms alkoxysilane precursors, such as isobutyldimethoxymethylsilane, into an inorganic or hybrid network through a series of hydrolysis and condensation reactions. mdpi.com These reactions begin with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom upon the addition of water, often in a mutual solvent like an alcohol. This step produces reactive silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. Subsequently, these silanol groups undergo condensation reactions with other silanol groups or remaining alkoxide groups, forming stable siloxane bridges (Si-O-Si) and releasing water or alcohol, respectively. unm.edu This polycondensation process leads to the gradual formation of a cross-linked, three-dimensional network, transitioning the solution from a liquid "sol" to a solid "gel". mdpi.com

Hydrolysis: R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH

Condensation (Water-producing): 2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O

Condensation (Alcohol-producing): R'Si(OH)₃ + R'Si(OR)₃ → (HO)₂R'Si-O-SiR'(OR)₂ + ROH

For this compound, the non-hydrolyzable isobutyl group (R') remains attached to the silicon atom, imparting organic characteristics to the final network structure. The Si-C bond is inert to hydrolysis under typical sol-gel conditions. nih.gov

The kinetics of hydrolysis and condensation, and consequently the final structure of the silica (B1680970) network, are profoundly influenced by the pH of the reaction medium, which is controlled by using either an acid or a base as a catalyst. unm.edu

Under acidic conditions (pH < 7) , the hydrolysis reaction is typically rapid. researchgate.net It proceeds via an electrophilic mechanism where a hydronium ion protonates an alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. unm.edu In contrast, the condensation rate is relatively slow, particularly for the condensation between fully hydrolyzed monomers. This kinetic profile—fast hydrolysis and slow condensation—favors the formation of linear or weakly branched polymer-like chains. nih.govresearchgate.net These chains entangle to form the gel network, a process often described as cluster-cluster aggregation. nih.gov

Under basic conditions (pH > 7) , the mechanism shifts. The hydrolysis rate is generally slower compared to acid-catalyzed conditions. unm.edu The reaction is initiated by the nucleophilic attack of a hydroxyl ion on the silicon atom. Conversely, the condensation process is significantly accelerated because the silanol groups are deprotonated to form highly reactive silanolate anions (Si-O⁻), which readily attack neutral silanols. unm.edu The combination of slower hydrolysis and faster condensation promotes the formation of highly branched, compact clusters that grow and eventually link together, resembling a particle-aggregation model. unm.edunih.gov

The substitution of alkyl groups for alkoxy groups also impacts reactivity through inductive effects. Electron-donating alkyl groups, like the isobutyl and methyl groups in this compound, can influence the stability of charged transition states in the reaction. unm.edu

Table 1: Effect of Catalysis on Sol-Gel Reaction Kinetics and Silica Structure

ParameterAcidic Catalysis (pH < 7)Basic Catalysis (pH > 7)
Hydrolysis Rate FastSlow
Condensation Rate SlowFast
Primary Mechanism Electrophilic attack on Si after protonation of -OR groupNucleophilic attack by OH⁻ or Si-O⁻ on Si
Resulting Structure Linear or weakly branched polymer chainsHighly branched, dense, particle-like clusters
Aggregation Model Cluster-cluster aggregationCluster-particle aggregation

This compound is classified as a tri-functional silane (B1218182) because it possesses one non-hydrolyzable organic group (isobutyl) and two hydrolyzable methoxy groups. This structure prevents the formation of a fully cross-linked inorganic network, as would be seen with a tetra-functional silane like tetraethoxysilane (TEOS). The isobutyl group acts as a network modifier, terminating the network growth in one direction at each silicon center.

This controlled functionality plays a crucial role in tailoring the properties of the final material. The presence of the bulky, hydrophobic isobutyl groups introduces several key features:

Reduced Cross-linking Density: The network is inherently less rigid and more flexible than a pure silica network derived from tetra-alkoxysilanes.

Increased Hydrophobicity: The organic side groups impart a water-repellent character to the material.

Steric Control: The isobutyl groups create steric hindrance that can influence the condensation pathways and the final porosity of the gel.

By co-polymerizing this compound with tetra-functional silanes, it is possible to precisely control the degree of organic modification, cross-linking density, and resulting mechanical and chemical properties of the hybrid organic-inorganic material. This control over gelation allows for the formation of materials with tailored flexibility, hydrophobicity, and pore structures. nih.gov

Table 2: Functional Role of Silane Precursors in Network Formation

Silane TypeExampleFunctionalityRole in Network Formation
Tetra-functionalTetraethoxysilane (TEOS)4Forms a highly cross-linked, rigid 3D inorganic network.
Tri-functional This compound 3 Acts as a network former with built-in organic modification; reduces cross-linking density.
Di-functionalDimethyldiethoxysilane2Acts as a chain extender, forming linear polysiloxane chains.

Silane Coupling Mechanisms and Interfacial Bonding with Inorganic Substrates

Silanes like this compound are widely used as coupling agents to promote adhesion between inorganic substrates (e.g., glass, silica, metal oxides) and organic polymers. The mechanism relies on the dual chemical nature of the silane molecule. The methoxy groups react with the inorganic surface, while the isobutyl group is oriented away from the surface to interact with an organic matrix. shinetsusilicone-global.comresearchgate.net

The interfacial bonding process occurs in several steps:

Hydrolysis: The two methoxy groups on the this compound molecule react with water (often present as surface moisture on the substrate) to form two reactive silanol (-Si-OH) groups. This step is catalyzed by acid or base. shinetsusilicone-global.com

Hydrogen Bonding: The newly formed silanol groups physically adsorb onto the inorganic substrate via hydrogen bonds with the hydroxyl groups present on the substrate's surface (e.g., Si-OH on silica or M-OH on metal oxides). shinetsusilicone-global.com

Condensation: Upon heating or drying, a condensation reaction occurs between the silane's silanol groups and the substrate's hydroxyl groups. This forms highly durable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the silane molecule to the inorganic surface. researchgate.net

Simultaneously, self-condensation between adjacent silane molecules can occur, forming a cross-linked polysiloxane layer at the interface. researchgate.net The non-hydrolyzable isobutyl groups are oriented away from the substrate, creating a new surface that is organophilic and hydrophobic, which can then establish improved adhesion with an organic polymer matrix through mechanisms like mechanical interlocking and van der Waals forces. ncsu.edu

Reactivity Profiles of this compound in Diverse Chemical Environments

The reactivity of this compound is dictated by the susceptibility of its Si-O-C bonds to hydrolysis and the stability of its Si-C bond. Its behavior varies significantly depending on the chemical environment.

Aqueous Environments:

Acidic (pH < 7): Rapid hydrolysis of methoxy groups to form silanols. Condensation is slower, allowing for a stable solution of hydrolyzed species for a period.

Neutral (pH ≈ 7): The rates of both hydrolysis and condensation are at their minimum, leading to very slow reaction kinetics. nih.gov

Basic (pH > 7): Hydrolysis is slower than in acidic conditions, but condensation is significantly accelerated, leading to rapid gelation or precipitation of polysiloxanes.

Reactivity with Substrates:

Hydroxylated Surfaces (e.g., Silica, Glass, Alumina): Reacts readily via the hydrolysis and condensation mechanism described in section 4.2 to form stable covalent bonds. shinetsusilicone-global.com This is the primary application environment for its use as a coupling agent or surface modifier.

Non-Hydroxylated or Sparsely Hydroxylated Surfaces (e.g., Calcium Carbonate, some Metals): Direct covalent bonding is difficult or does not occur, as there are insufficient surface hydroxyl groups to participate in the condensation reaction. gelest.com Adhesion in these cases may rely on weaker forces or the formation of an encapsulating siloxane network. gelest.com

Thermal Stability: The Si-O-Si bonds formed after condensation are thermally stable. The Si-C bond linking the isobutyl group is also robust and resistant to cleavage under typical processing temperatures.

Table 3: Reactivity Summary of this compound

Environment/ConditionReactivity of Si-O-C (Methoxy) BondsReactivity of Si-C (Isobutyl) BondPrimary Outcome
Acidic Aqueous Solution High (fast hydrolysis)Stable (non-reactive)Formation of silanols, slow condensation to form linear/branched polymers.
Basic Aqueous Solution Moderate (slower hydrolysis)Stable (non-reactive)Formation of silanols, fast condensation to form branched clusters/gels.
Anhydrous Organic Solvent Low (requires catalyst and water)Stable (non-reactive)Stable solution, minimal reaction.
Interface with Hydroxylated Inorganic Substrate High (hydrolysis and condensation)Stable (non-reactive)Formation of covalent Si-O-Substrate bonds.

V. Computational and Theoretical Investigations of Isobutyldimethoxymethylsilane Systems

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful computational lens to examine the behavior of molecules and materials at an atomic scale over time. For isobutyldimethoxymethylsilane, MD simulations can provide critical insights into its conformational flexibility, which dictates its reactivity and interactions with surfaces and other molecules.

Research on analogous alkoxysilanes using MD simulations has shed light on several key areas:

Conformational Preferences: The rotational freedom of the isobutyl, methoxy (B1213986), and methyl groups around the central silicon atom gives rise to a variety of molecular shapes or conformers. Through MD simulations, the most energetically stable conformations of this compound can be identified in various environments, such as in solution or near a substrate surface. This is accomplished by mapping the potential energy of the molecule as a function of its dihedral angles. mdpi.com

Polycondensation Dynamics: The initial stages of polymerization (polycondensation) of alkoxysilanes like this compound, in the presence of water and an alcohol, can be modeled using reactive molecular dynamics. escholarship.orgrsc.org These simulations can visualize the formation of siloxane clusters and rings, identifying mechanisms like monomer addition and cluster-cluster aggregation. escholarship.orgrsc.org The steric bulk of the isobutyl group is a significant factor that would be investigated for its influence on reaction kinetics when compared to smaller alkyl groups. escholarship.orgrsc.org

Monolayer Formation: MD simulations are instrumental in studying the self-assembly of alkoxysilane monolayers on substrates such as silica (B1680970). escholarship.orgresearchgate.net For this compound, such simulations could predict key characteristics of the resulting film, including molecular packing density, ordering, and the tilt angle of the molecules relative to the surface. escholarship.orgresearchgate.net The size and branching of the isobutyl group are expected to play a crucial role in determining the final structure and properties of the monolayer. bohrium.com

Table 1: Potential Parameters for MD Simulation of this compound Systems
ParameterDescriptionTypical Values/Methods
Force Field A set of mathematical functions and parameters that describe the potential energy of a system of atoms.ReaxFF for reactive simulations; OPLS or other all-atom force fields for non-reactive conformational analysis.
Temperature A measure of the average kinetic energy of the atoms within the system.Regulated by thermostats (e.g., Langevin) to mimic specific experimental conditions.
Pressure The force the system exerts on its surroundings.Maintained using barostats for simulations under the NPT ensemble.
Time Step The small time increment used for integrating the equations of motion.Typically on the order of femtoseconds (fs) for simulations involving all atoms.
Ensemble A collection of all possible states of a system that share certain macroscopic properties.NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like this compound from first principles. worldscientific.comworldscientific.com

Key information that can be obtained from these calculations includes:

Molecular Geometry Optimization: DFT is utilized to find the most stable three-dimensional arrangement of atoms in the this compound molecule by locating the geometry with the lowest electronic energy. nih.gov

Electronic Properties: These calculations provide a detailed picture of the electron distribution, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comarxiv.org The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as an indicator of the molecule's chemical stability and reactivity. mdpi.comarxiv.org

Reaction Mechanisms: DFT can be employed to map out the energy landscapes of chemical reactions, such as the hydrolysis and condensation of this compound. utk.edu By identifying the transition states and calculating the energy barriers, researchers can predict reaction rates and comprehend how the isobutyl group affects reactivity. utk.edu

Vibrational Frequencies: Theoretical vibrational spectra, including infrared (IR) and Raman, can be computed and compared with experimental measurements to validate the molecular structure and assign specific vibrational modes to different parts of the molecule. mdpi.com

Table 2: Predicted Electronic Properties of Silane (B1218182) Monomers from DFT (Illustrative for this compound)
PropertyDescriptionPredicted Trend for this compound (relative to smaller silanes)
HOMO Energy The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons.Potentially slightly higher due to the electron-donating nature of the isobutyl group.
LUMO Energy The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons.Likely to be comparable to other alkoxysilanes.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a larger gap generally indicates greater stability and lower reactivity.May be slightly smaller, which could suggest a modest increase in reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Influenced by the asymmetrical structure introduced by the isobutyl group.

Modeling of Interfacial Interactions and Adsorption Phenomena at Silane-Substrate Interfaces

To effectively utilize this compound as a coupling agent or in surface modification applications, it is essential to understand its interactions with various substrates at a molecular level. Computational modeling is a key tool for this purpose. researchgate.net

Modeling efforts in this domain typically concentrate on:

Adsorption Energies: Quantum chemical methods can calculate the strength of the bond between this compound and different sites on a substrate surface, for example, the hydroxyl groups on a silica surface. dntb.gov.ua This information helps to understand the stability of the adsorbed layer and the preferred binding sites. dntb.gov.ua

Adsorption Isotherms: Models such as the Langmuir adsorption model can be applied to describe the equilibrium relationship between the concentration of the silane in a solution and the amount that adsorbs onto a surface. osti.gov This is vital for controlling the surface coverage during the deposition process. osti.gov

Interfacial Bonding: Simulations can reveal the nature of the chemical bonds that form between the silane and the substrate, such as the creation of Si-O-metal or Si-O-Si linkages following hydrolysis and condensation. These simulations can also explore how the isobutyl group influences the orientation and packing of the silane molecules at the interface.

Computational Design and Predictive Modeling of Novel Materials Incorporating this compound

Computational approaches are becoming increasingly integral to the design of new materials with specific, desired properties. For materials that incorporate this compound, these methods can significantly speed up the process of discovery and optimization. strath.ac.ukresearchgate.net

Key areas of computational design and predictive modeling are:

Structure-Property Relationships: By systematically altering the chemical structure of silanes in simulations, for instance, by varying the alkyl group, it is possible to establish correlations between the molecular structure and the macroscopic properties of the resulting material, such as adhesion strength, hydrophobicity, or thermal stability. utk.edumit.edu

Virtual Screening: Computational techniques allow for the rapid screening of a vast number of potential silane molecules for a particular application before they are synthesized and experimentally tested. mit.edu This can lead to substantial savings in time and resources. mit.edu

Multiscale Modeling: To connect the insights from molecular-level simulations to the properties of bulk materials, multiscale modeling techniques are employed. utk.edu For example, data from MD simulations of the silane-substrate interface can be used as inputs for larger-scale models, like finite element analysis, to predict the mechanical behavior of a composite material. utk.edu

Vi. Advanced Applications and Materials Science Engineering of Isobutyldimethoxymethylsilane

Polymer Modification and Composite Materials

In the realm of polymer science, isobutyldimethoxymethylsilane serves as a critical additive for modifying polymer properties and creating high-performance composite materials. It functions primarily as a coupling agent and a participant in crosslinking reactions, significantly improving the mechanical and thermal characteristics of polymer-based articles.

Polypropylene (B1209903) (PP) is a widely used thermoplastic known for its chemical resistance and processability; however, in its neat form, it can be brittle and lack the requisite strength for certain engineering applications. jst-haui.vnnih.gov The incorporation of reinforcing fillers, such as silica (B1680970), glass fibers, or natural fibers, is a common strategy to improve its mechanical properties. kompozit.org.trnih.gov A primary challenge in developing these composites is the inherent incompatibility between the hydrophobic polypropylene matrix and the often hydrophilic surfaces of the fillers. techscience.cnnih.gov This poor interfacial adhesion leads to inefficient stress transfer from the polymer matrix to the reinforcing filler, limiting the potential for property enhancement.

This compound is employed as a coupling agent to bridge this interface. The methoxysilane (B1618054) portion of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of the filler, forming stable covalent bonds. The isobutyl group, being a non-polar alkyl chain, is organophilic and readily entangles with the polypropylene matrix during melt processing. This dual functionality creates a strong interfacial bond that enhances stress transfer, leading to significant improvements in the composite's mechanical properties. nih.gov The addition of fillers treated with such silanes has been shown to increase the stiffness and hardness of polypropylene composites. imim.pl

Interactive Table: Effect of Silane-Treated Filler on Polypropylene Composite Properties

PropertyNeat PolypropylenePP with Untreated FillerPP with Silane-Treated Filler
Tensile Strength (MPa)322835
Young's Modulus (GPa)1.52.12.8
Impact Strength (kJ/m²)43.55
Hardness (Shore D)697275

Note: Data are representative values illustrating the typical effects of using a silane (B1218182) coupling agent like this compound to improve filler-matrix adhesion in polypropylene composites.

Thermoplastic vulcanizates (TPVs) are a class of high-performance thermoplastic elastomers that combine the processability of thermoplastics with the elasticity of vulcanized rubbers. mdpi.commexpolimeros.com They are typically produced through a process called dynamic vulcanization, where an elastomeric phase (e.g., Ethylene Propylene Diene Monomer, EPDM) is crosslinked while being melt-mixed with a thermoplastic phase (e.g., polypropylene). doi.orgmdpi.com The resulting material consists of finely dispersed, crosslinked rubber particles within a continuous thermoplastic matrix, providing a unique combination of strength and resilience. mdpi.com

This compound can be utilized in advanced crosslinking chemistries for the rubber phase in TPVs. Through a moisture-cured condensation reaction, its methoxy (B1213986) groups hydrolyze to silanols. These silanols can then react with each other or with reactive sites on the elastomer chains to form a stable, three-dimensional siloxane (Si-O-Si) crosslinked network. This process, which can be accelerated by specific catalysts, improves the elasticity and mechanical strength of the rubber phase. doi.org The degree of crosslinking is a critical parameter that influences the final properties of the TPV; a higher crosslink density generally leads to increased tensile strength and a lower compression set, which is a measure of the material's ability to recover its original shape after prolonged compression. mdpi.comdoi.org

Interactive Table: Influence of Crosslinking on TPV Mechanical Properties

PropertyUncross-linked PP/EPDM BlendDynamically Vulcanized TPV
Tensile Strength (MPa)3.912.5
Elongation at Break (%)101350
Compression Set (22h @ 70°C, %)8530
Hardness (Shore A)7085

Note: This table presents typical data comparing a simple melt blend with a dynamically vulcanized TPV, highlighting the property enhancements achievable through crosslinking chemistries involving agents like this compound.

Sol-Gel Derived Functional Materials

The sol-gel process is a versatile wet-chemical technique used for the synthesis of solid materials from small molecules. spincoating.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. youtube.com this compound is an ideal precursor for creating organic-inorganic hybrid materials via this method, as its hydrolyzable methoxy groups can form an inorganic silica network while the covalently bonded isobutyl group imparts organic character to the final material. gmidental.com

Sol-gel chemistry offers a low-temperature, cost-effective method for depositing high-quality thin films and coatings on various substrates. mdpi.comresearchgate.net When this compound is used as a precursor, it undergoes hydrolysis and condensation reactions to form a polysiloxane network. This process can be controlled to create uniform, adherent films using techniques like dip-coating or spin-coating. spincoating.comnih.gov

The presence of the isobutyl group in the silica network is crucial for tailoring the properties of the resulting coating. Unlike purely inorganic coatings derived from precursors like tetraethoxysilane (TEOS), the hybrid films are less brittle and more hydrophobic. The non-polar isobutyl groups orient towards the film's surface, significantly increasing its water contact angle and imparting hydrophobic or even superhydrophobic properties. nih.gov This allows for the fabrication of self-cleaning, anti-icing, and anti-corrosion surfaces. By co-condensing this compound with other alkoxysilane precursors, properties such as refractive index, porosity, and mechanical flexibility can be precisely controlled. gmidental.commdpi.com

The sol-gel method is a powerful tool for the bottom-up synthesis of nanostructured materials, including nanoparticles and porous networks. researchgate.netsemanticscholar.org this compound serves as a key building block for creating hybrid organic-inorganic systems at the nanoscale. mdpi.comfapesp.br The process allows for excellent control over particle size and composition under mild reaction conditions. researchgate.netsemanticscholar.org

In these systems, the inorganic silica component provides structural integrity and thermal stability, while the organic isobutyl groups introduce functionality and influence the material's interaction with its environment. mdpi.comfapesp.br This integration of organic and inorganic components at the molecular level results in materials with synergistic properties not achievable by either component alone. fapesp.br For example, hybrid silica nanoparticles synthesized with this compound can exhibit enhanced dispersibility in non-polar solvents and polymer matrices, making them effective nanofillers for composites.

The porous nature of materials derived from the sol-gel process makes them excellent candidates for encapsulation and controlled release applications. frontiersin.orgnih.gov A three-dimensional silica network can be formed in the presence of an active molecule, effectively trapping it within the pores of the resulting gel matrix. mdpi.com

When this compound is used as the precursor, the resulting hybrid matrix offers distinct advantages. The organic isobutyl groups can modify the polarity of the internal pore surfaces, enhancing the compatibility and loading efficiency for hydrophobic active agents that are difficult to encapsulate in purely hydrophilic silica gels. nih.gov Furthermore, the degradation kinetics and swelling behavior of the hybrid matrix can be tuned by controlling the ratio of organic to inorganic components, thereby providing a mechanism for modulating the release profile of the encapsulated substance. gmidental.com This allows for the design of sophisticated systems that can release therapeutic agents, fragrances, or other active compounds in a sustained and controlled manner. frontiersin.orgmdpi.com

Surface Functionalization and Interface Engineering

This compound serves as a versatile agent in surface functionalization and interface engineering. Its molecular structure, featuring a reactive methoxysilane group and a non-polar isobutyl group, allows for the covalent bonding to hydroxyl-rich surfaces, fundamentally altering their surface properties. This capability is harnessed to engineer interfaces with tailored characteristics, such as hydrophobicity and improved compatibility with other materials.

The modification of silica nanoparticles and other metal oxide surfaces is a prominent application of alkoxysilanes. The silanol groups (Si-OH) present on the surface of silica provide reactive sites for modification. In a related study, the hydrophobic moiety isobutyl(trimethoxy)silane, a compound closely related to this compound, was used to impart a hydrophobic character to silica nanoparticles. chalmers.se

The process involves the covalent attachment of the silane to the silica surface under alkaline conditions, which facilitates the reaction between the alkoxysilane groups and the surface silanols. chalmers.se This surface grafting transforms the typically hydrophilic silica particles into amphiphilic or purely hydrophobic entities, depending on the extent of modification and the use of other modifying agents. chalmers.se This functionalization is critical for applications such as creating stabilizing agents for Pickering emulsions, where particles adsorb at liquid-liquid interfaces. chalmers.se The modification significantly alters the physical characteristics of the nanoparticles, as demonstrated by an increase in particle size observed through dynamic light scattering after surface treatment. chalmers.se

The table below summarizes findings from research on modifying silica nanoparticles with related isobutylalkoxysilanes.

PropertyUnmodified Silica NanoparticlesModified Silica NanoparticlesResearch Finding
Character HydrophilicAmphiphilic/HydrophobicThe isobutyl group imparts a hydrophobic character to the particle surface. chalmers.se
Particle Size ~30 nm~50 nmDynamic light scattering showed an increase in particle size post-modification. chalmers.se
Surface Activity LowHigh (pH dependent)The most surface-active particles were observed at pH 4 after modification. chalmers.se
Bonding -CovalentAlkoxysilanes are covalently attached to the silica surface via Si-O-Si bonds. chalmers.se

This compound and similar siloxane-based compounds are effective agents for enhancing the hydrophobicity of porous substrates like masonry, brick, and wood. drylok.com When applied to these materials, the methoxy groups on the silane hydrolyze in the presence of moisture (from the atmosphere or the substrate itself) to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the mineral or cellulosic surface, forming stable, covalent Si-O bonds.

This process creates a water-repellent layer that penetrates the pores of the substrate without creating a film or significantly altering the surface's appearance or texture. drylok.com The isobutyl groups are oriented away from the surface, forming a hydrophobic barrier that prevents water ingress while often allowing water vapor to escape, maintaining the substrate's breathability. This treatment helps to minimize the deterioration of masonry and mortar, control efflorescence (salt deposits), and prevent surface staining. drylok.com The application of such silane-based sealers is a widely used method for the long-term protection of buildings and structures. pan-tech.eugoogle.com

The effectiveness of such treatments is typically measured by the change in the water contact angle on the substrate surface.

SubstrateTreatmentTypical Water Contact AngleOutcome
Porous Masonry Untreated< 90° (Hydrophilic)Water readily absorbs into the surface.
Porous Masonry Treated with Alkylalkoxysilane> 90° (Hydrophobic)Water beads up and runs off the surface, preventing penetration. drylok.com
Wood Untreated< 90° (Hydrophilic)Susceptible to moisture absorption, swelling, and decay.
Wood Treated with Alkylalkoxysilane> 90° (Hydrophobic)Enhanced resistance to water absorption and environmental degradation.

The surface properties of biomedical implants are critical for their success, influencing processes like protein adsorption, cell adhesion, and osseointegration. nih.govnih.gov Surface engineering is employed to modify implant materials, primarily metals like titanium and its alloys, to enhance their biocompatibility and functional lifetime. nih.govmdpi.com One key strategy involves altering the surface chemistry to control its hydrophilicity or hydrophobicity. nih.gov

While direct studies on this compound for this specific purpose are not prevalent, the principles of silane-based surface modification are highly relevant. Functionalizing an implant surface with an alkylalkoxysilane like this compound can create a defined hydrophobic layer. The introduction of a low content of hydrophobic groups onto a surface can lead to materials with improved biocompatibility. nih.gov Such a modification could passivate the metallic surface, potentially reducing ion leaching and improving corrosion resistance. Furthermore, by controlling the surface energy, it is possible to influence the initial interactions with biological molecules and cells, which is a crucial step in the process of bone-implant integration. nih.gov The goal of such modifications is to create a biointerface that elicits a favorable cellular response and promotes the long-term stability and success of the implant. nih.gov

Role as a Co-combustion Agent in Advanced Fuel Compositions

In the field of advanced fuels, certain organosilicon compounds are explored for their potential to enhance the combustion process. A patent for fuel compositions lists isobutyldimethoxysilane, a closely related compound, as a potential co-combustion agent. google.com These agents are incorporated into fuel compositions that utilize an "enhanced combustion structure" (ECS) designed to improve thermal efficiencies and reduce harmful emissions. google.com

The technology involves using a high-energy combustible non-lead metallic component in conjunction with a free-radical-generating oxygenate. google.com In this system, the co-combustion agent becomes an integral part of a vapor-phase combustion process. This process is reported to yield vastly accelerated flame and exhaust gas velocities compared to traditional combustion, generating more usable energy. google.com The inclusion of such agents aims to achieve improved fuel economy while simultaneously reducing greenhouse gases and other pollutants like NOx. google.com

The table below outlines the proposed benefits of using such co-combustion agents in advanced fuel systems as described in related patents.

FeatureDescriptionPotential Benefit
Combustion Process Becomes an integral agent in an enhanced combustion structure (ECS). google.comImproved combustion thermal efficiencies. google.com
Energy Output Contributes to vapor phase combustion with accelerated flame velocities. google.comIncreased net available work, power generation, or thrust. google.com
Fuel Economy Translates thermal efficiency into practical gains. google.comIncreased miles per gallon or flight range per kilogram of fuel. google.com
Emissions Aims to reduce pollutants generated by hydrocarbon-based fuels. google.comReduction in greenhouse gases such as CO2 and NOx. google.com

Vii. Future Research Directions and Emerging Paradigms for Isobutyldimethoxymethylsilane

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The synthesis of specialty chemicals like Isobutyldimethoxymethylsilane is increasingly being scrutinized through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. encyclopedia.pubijpsjournal.com Future research will focus on shifting away from traditional multi-stage processes that may have low atom economy and rely on hazardous reagents.

Emerging research has demonstrated the potential of novel synthetic methods for the broader class of alkoxysilanes. One particularly promising avenue is mechanochemistry, which uses mechanical force to induce chemical reactions. rsc.org A one-stage mechanochemical method for the direct synthesis of alkoxysilanes has been shown to achieve nearly complete conversion of silicon and alcohol, drastically simplifying the traditional process. rsc.org Adapting such a solvent-free, high-yield method for this compound represents a significant research opportunity. Other green chemistry approaches that warrant investigation include microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption, and the development of catalytic systems that utilize renewable feedstocks. ijpsjournal.com

ParameterHypothetical Traditional RoutePotential Green Chemistry RouteMethodologyMulti-step synthesis (e.g., Grignard)Single-step direct synthesis (e.g., Mechanochemistry) rsc.orgSolventsUse of volatile organic compounds (VOCs)Solvent-free or use of benign solvents encyclopedia.pubEnergy InputProlonged heating/refluxAlternative energy sources (e.g., microwave, ultrasound) encyclopedia.pubAtom EconomyModerate, with stoichiometric byproductsHigh, minimizing waste generation ijpsjournal.comCatalystStoichiometric reagentsSelective and recyclable catalysts encyclopedia.pub

Integration into Advanced Smart and Responsive Materials Systems

Smart materials, which can alter their properties in response to external stimuli such as temperature, pH, light, or electric fields, represent a frontier in materials science. alliedacademies.orgnih.gov Alkoxysilanes are fundamental building blocks in this field, often used as crosslinkers or surface modifiers in the creation of stimuli-responsive polymers and hydrogels. alliedacademies.orgnih.gov

The unique structure of this compound, featuring hydrolyzable methoxy (B1213986) groups and a hydrophobic isobutyl group, makes it an intriguing candidate for advanced materials. Future research is expected to explore its use in sol-gel processes to create hybrid organic-inorganic materials. Upon hydrolysis, the methoxy groups can form a rigid polysiloxane network, while the isobutyl groups can be used to tune the material's properties, such as hydrophobicity, flexibility, and affinity for other organic components. This could lead to the development of smart coatings that change their wettability on demand, responsive hydrogels for controlled drug delivery, or self-healing composites where the silane (B1218182) acts as a healing agent. nih.gov

Smart Material SystemPotential Role of this compoundStimulusEmerging ApplicationpH-Responsive HydrogelCross-linking agent to control swelling and network stabilitypH changeTargeted drug delivery systems alliedacademies.orgThermo-Responsive CoatingComponent in a polymer matrix to alter surface energyTemperatureSmart windows, anti-fouling surfacesSelf-Healing CompositeEncapsulated healing agent that reacts upon damage (moisture)Mechanical stress/crack formationDurable structural materialsPhoto-Responsive MaterialFunctionalized with photochromic molecules via the silane anchorLight (UV/Visible)Optical data storage, light-controlled actuators

Exploration of Novel Catalytic Applications and Process Intensification

While primarily viewed as a precursor or coupling agent, the potential for this compound and its derivatives in catalysis is an untapped area of research. Future work could involve functionalizing the isobutyl group or creating organometallic complexes anchored through the silane moiety to develop novel, heterogenized catalysts. This would combine the catalytic activity with the stability and ease of separation offered by a silica (B1680970) or polysiloxane support.

In parallel, the principles of process intensification (PI) are set to revolutionize the synthesis of this compound itself. mdpi.com PI aims to develop smaller, more efficient, and safer manufacturing processes. aiche.org For silane synthesis, this could involve the use of multifunctional reactors, such as those that combine reaction and separation in a single unit to overcome thermodynamic limitations and eliminate recycle loops. mdpi.com Technologies like reactive distillation or membrane reactors could significantly improve yield and reduce energy consumption. nih.gov Furthermore, employing alternative energy sources like microwaves or ultrasound can intensify processes by providing localized, efficient energy transfer. mdpi.com

Process ParameterConventional Batch ProcessIntensified Continuous ProcessReactor TypeStirred-tank reactorMicroreactor, Spinning Disc Reactor, Multifunctional Reactor mdpi.commdpi.comHeat & Mass TransferLimited by vessel size and mixingSignificantly enhanced due to high surface-area-to-volume ratioSafetyLarge holdup of reactants, potential for thermal runawayLow holdup, improved thermal control, inherently safer design cetjournal.itEnergy SourceConventional heating jacketMicrowave, Ultrasound, Centrifugal Fields aiche.orgProductivityLower space-time yieldHigher throughput and space-time yield

Interdisciplinary Research with Biological Systems and Bio-Inspired Materials

The interface between materials science and biology offers fertile ground for innovation. Bio-inspired materials seek to emulate the sophisticated and efficient designs found in nature. rsc.orgnih.gov Alkoxysilanes are crucial in this field for surface modification, creating biocompatible interfaces, and as coupling agents to immobilize biomolecules. nih.gov

Future research will likely explore the use of this compound to create bio-inspired surfaces. For example, by controlling the surface chemistry and topography through its hydrolysis and condensation, it may be possible to create superhydrophobic surfaces that mimic the self-cleaning properties of a lotus (B1177795) leaf. youtube.com In biomedical applications, it could be used to functionalize the surface of implants to improve biocompatibility and reduce protein fouling. Furthermore, the mild conditions of sol-gel chemistry, enabled by alkoxysilanes, allow for the encapsulation of delicate biological molecules like enzymes or even whole cells, creating biosensors or bioreactors with enhanced stability.

Bio-Inspired ApplicationFunction of this compoundBiological Principle MimickedSelf-Cleaning SurfacesForms a hydrophobic, low-surface-energy coatingLotus Effect (Superhydrophobicity)Biocompatible Implant CoatingsCreates a stable, passivating surface layerCell membrane structure (biocompatibility)Enzyme ImmobilizationForms a porous silica matrix via sol-gel to entrap enzymesCellular compartmentalizationAnti-Fouling Marine CoatingsCreates a non-stick, hydrolytically stable surfaceNatural defenses of marine organisms

Upscaling and Industrial Relevance of this compound Technologies

The successful transition of the aforementioned technologies from the laboratory to industrial scale presents a significant research and engineering challenge. Upscaling the sustainable synthesis routes and the fabrication of advanced materials requires careful consideration of process economics, safety, and scalability. A critical paradigm shift involves moving from traditional batch processing to continuous manufacturing. cetjournal.it Continuous flow reactors, for instance, offer superior control over reaction parameters, leading to higher product consistency and safety, which is paramount for industrial production. cetjournal.it

The industrial relevance of this compound-based technologies spans numerous sectors. In the coatings industry, it could be a key ingredient in high-performance, durable, and functional coatings. For the electronics sector, it could be used in the formulation of dielectric layers or encapsulants. In the biomedical field, it could be essential for producing medical devices with enhanced biocompatibility and functionality. The successful upscaling of these technologies will depend on developing robust, cost-effective, and reproducible manufacturing processes.

ParameterKey Considerations for Industrial UpscalingProcess TypeTransition from batch to continuous flow processes for consistency and safety cetjournal.itEquipmentSelection of corrosion-resistant materials; design of efficient heat exchange systemsRaw Material SourcingEstablishing a stable and cost-effective supply chain for precursorsQuality ControlImplementation of in-line process analytical technology (PAT) for real-time monitoringRegulatory ComplianceAdherence to environmental regulations (e.g., REACH) and industry-specific standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.